5-deoxy-5,5-difluoroarbekacin 5-deoxy-5,5-difluoroarbekacin
Brand Name: Vulcanchem
CAS No.: 142875-06-7
VCID: VC0126389
InChI: InChI=1S/C22H42F2N6O9/c23-22(24)17(38-20-9(27)2-1-8(6-26)36-20)10(28)5-11(30-19(35)12(32)3-4-25)18(22)39-21-16(34)14(29)15(33)13(7-31)37-21/h8-18,20-21,31-34H,1-7,25-29H2,(H,30,35)
SMILES: C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N
Molecular Formula: C22H42F2N6O9
Molecular Weight: 572.6 g/mol

5-deoxy-5,5-difluoroarbekacin

CAS No.: 142875-06-7

Main Products

VCID: VC0126389

Molecular Formula: C22H42F2N6O9

Molecular Weight: 572.6 g/mol

5-deoxy-5,5-difluoroarbekacin - 142875-06-7

CAS No. 142875-06-7
Product Name 5-deoxy-5,5-difluoroarbekacin
Molecular Formula C22H42F2N6O9
Molecular Weight 572.6 g/mol
IUPAC Name 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide
Standard InChI InChI=1S/C22H42F2N6O9/c23-22(24)17(38-20-9(27)2-1-8(6-26)36-20)10(28)5-11(30-19(35)12(32)3-4-25)18(22)39-21-16(34)14(29)15(33)13(7-31)37-21/h8-18,20-21,31-34H,1-7,25-29H2,(H,30,35)
Standard InChIKey XKQNESKQCVITBK-UHFFFAOYSA-N
SMILES C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N
Canonical SMILES C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N
Synonyms 5-deoxy-5,5-difluoroarbekacin
PubChem Compound 192324
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator